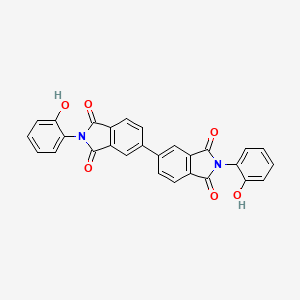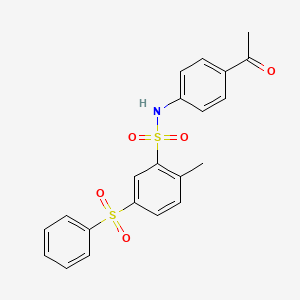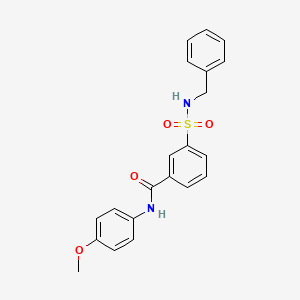
3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE
Vue d'ensemble
Description
3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE is a complex organic compound that features a morpholine ring, a sulfonyl group, and a nitrophenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE typically involves the reaction of morpholine with 3-nitrobenzenesulfonyl chloride to form 4-(3-NITROPHENYLSULFONYL)MORPHOLINE. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzamide core can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Reduction of the nitro group: Formation of 3-(MORPHOLINE-4-SULFONYL)-N-(3-AMINOPHENYL)BENZAMIDE.
Substitution reactions: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- 4-(3-NITROPHENYLSULFONYL)MORPHOLINE
- 4-(4-CHLORO-3-NITRO-BENZENESULFONYL)-MORPHOLINE
- 4-METHYLSULFANYL-2-[4-(MORPHOLINE-4-SULFONYL)-2-NITRO-PHENYLAMINO]-BUTYRIC ACID
Uniqueness: 3-(MORPHOLINE-4-SULFONYL)-N-(3-NITROPHENYL)BENZAMIDE is unique due to the combination of its morpholine ring, sulfonyl group, and nitrophenyl group attached to a benzamide core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-14-4-2-5-15(12-14)20(22)23)13-3-1-6-16(11-13)27(24,25)19-7-9-26-10-8-19/h1-6,11-12H,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSYRIKVJWBFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)
![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)

![2-[(3-bromophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3441870.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)
![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3441888.png)


![3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID](/img/structure/B3441909.png)
![2-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3441911.png)
![3-[[3-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3441919.png)
![N-(2-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B3441921.png)
![3-[({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3441927.png)
